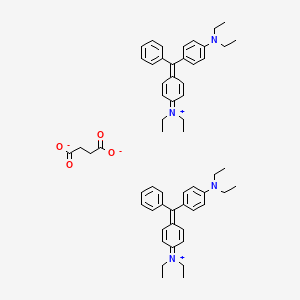
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxygenated derivatives, while reduction may yield various reduced forms of the compound .
Applications De Recherche Scientifique
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving cellular processes and molecular interactions.
Industry: Used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate include:
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride .
- 4-{4-(Diethylamino)phenylmethylene}-N,N-diethyl-2,5-cyclohexadien-1-iminium .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinctive properties and reactivity. This makes it valuable for various specialized applications in scientific research and industry .
Propriétés
Formule moléculaire |
C58H70N4O4 |
|---|---|
Poids moléculaire |
887.2 g/mol |
Nom IUPAC |
butanedioate;[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/2C27H33N2.C4H6O4/c2*1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;5-3(6)1-2-4(7)8/h2*9-21H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/q2*+1;/p-2 |
Clé InChI |
RJGMAIXXRZSXRV-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.C(CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



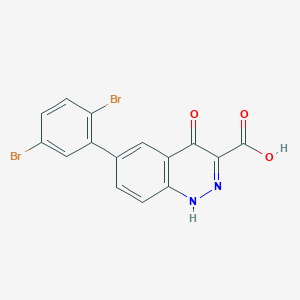
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
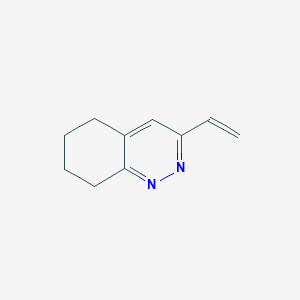
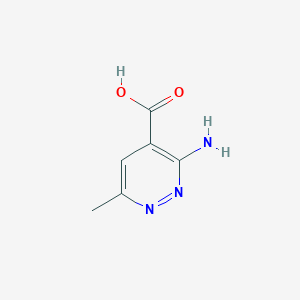
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
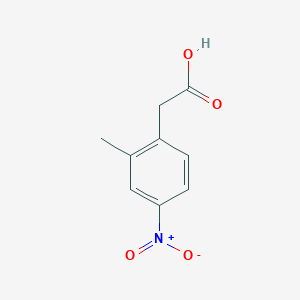
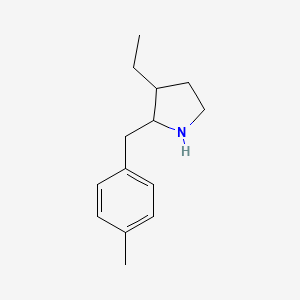
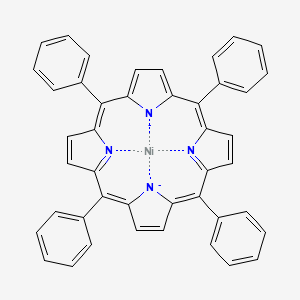
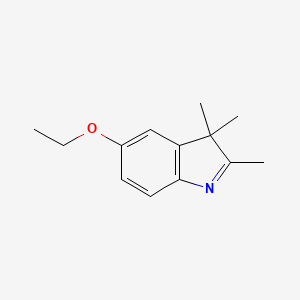
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
